molecular formula C15H18ClNO2 B11640946 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

Katalognummer: B11640946
Molekulargewicht: 279.76 g/mol
InChI-Schlüssel: KYLXXYQOAAEJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is an organic compound with a complex structure that includes a piperidine ring substituted with a chlorophenyl group, a methyl group, and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base to form the intermediate 1-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the methyl and propyl groups at the appropriate positions on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)piperidine: Lacks the methyl and propyl groups, resulting in different chemical and biological properties.

    3-Methyl-5-propylpiperidine-2,6-dione: Lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C15H18ClNO2

Molekulargewicht

279.76 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione

InChI

InChI=1S/C15H18ClNO2/c1-3-6-11-9-10(2)14(18)17(15(11)19)13-8-5-4-7-12(13)16/h4-5,7-8,10-11H,3,6,9H2,1-2H3

InChI-Schlüssel

KYLXXYQOAAEJPB-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(C(=O)N(C1=O)C2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.